3-Bromo-2-chlorobenzoic acid

Solid‑State Characterization Quality Control Crystallinity

Ambiguous 'bromochlorobenzoic acid' procurement risks synthetic failure due to regioisomer mismatch. This 3-Br/2-Cl isomer (mp 168-169°C) delivers unambiguous identity and orthogonal halogen reactivity for reliable stepwise cross-coupling without protecting-group strategies. • Sharp melting point (168-169°C) enables rapid identity verification, ensuring batch-to-batch consistency in automated parallel synthesis. • Intermediate logP (~2.8) balances aqueous solubility with membrane permeability, ideal for drug intermediate construction. • Sequential C-Br then C-Cl Pd-catalyzed coupling maximizes synthetic efficiency in biaryl pharmacophore and conjugated polymer programs.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 56961-27-4
Cat. No. B1265921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chlorobenzoic acid
CAS56961-27-4
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)C(=O)O
InChIInChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
InChIKeyLNURMIDMOXCNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chlorobenzoic Acid: Orthogonal Building Block


3-Bromo-2-chlorobenzoic acid (CAS 56961-27-4) is an orthogonally substituted halogenated aromatic carboxylic acid of molecular formula C₇H₄BrClO₂, possessing a melting point of 168–169 °C and a log P of 2.77–3.00 . The 3‑Br/2‑Cl substitution pattern on the benzene ring yields a compound with distinct physicochemical and reactivity characteristics relative to other bromochlorobenzoic acid isomers .

Orthogonal C–Br and C–Cl substitution pattern supports sequential, chemoselective cross-coupling reactions
Distinct melting point (168–169 °C) enables rapid identity confirmation and batch-to-batch consistency checks
Intermediate lipophilicity (XLogP3 ~2.8) balances solubility in aqueous-organic media with moderate permeability, avoiding excessive retention of dichloro analogues

3-Bromo-2-chlorobenzoic Acid: Isomer-Specific Procurement


Generic procurement of “bromochlorobenzoic acid” without precise specification of the substitution pattern introduces substantial risk to synthetic reproducibility. The four regioisomers—differing solely in the relative placement of bromine and chlorine atoms—exhibit markedly divergent melting points, chromatographic retention, and reactivity . Moreover, the introduction of additional halogen substituents yields compounds with further increased lipophilicity (XLogP3 ~3.7) and distinct physical properties, rendering such analogues unsuitable as direct replacements .

Regioisomer mismatch
Generic procurement of “bromochlorobenzoic acid” may deliver an isomer with different melting behavior, retention, and reactivity, potentially shifting synthetic outcomes.
Dichloro analogue unsuitable
3-Bromo-2,5-dichlorobenzoic acid shows higher lipophilicity (XLogP3 ~3.7) and distinct physical properties; it is not a direct replacement for the mono-chlorinated target compound.

3-Bromo-2-chlorobenzoic Acid vs. Isomers & Analogues


Distinct Melting Point: 3-Br/2-Cl vs. 2-Br/3-Cl

The 3‑bromo‑2‑chlorobenzoic acid regioisomer (CAS 56961‑27‑4) exhibits a melting point of 168–169 °C, a value 22–26 °C higher than the 2‑bromo‑3‑chlorobenzoic acid isomer (CAS 56961‑26‑3) at 143–146 °C . This substantial differential reflects the distinct solid‑state packing arising from the specific bromine/chlorine orientation and provides an unambiguous batch‑to‑batch identity check .

Melting Point
Head-to-head
168–169 °C vs. 143–146 °C (+22 to +26 °C)
Supports identity confirmation
Solid-state; vendor reported data
Solid‑State Characterization Quality Control Crystallinity

Lipophilicity Relative to 2-Br/3-Cl and Dichloro Analogue

3‑Bromo‑2‑chlorobenzoic acid exhibits a calculated XLogP3 of 2.8 . This value is identical to that of the 2‑bromo‑3‑chloro regioisomer (XLogP3 = 2.8) but substantially lower than the XLogP3 of 3.7 for the dichlorinated analogue 3‑bromo‑2,5‑dichlorobenzoic acid . The lower logP of the mono‑chlorinated target compound translates to higher aqueous solubility and reduced membrane retention relative to the more lipophilic dichloro derivative.

Lipophilicity
Reported
XLogP3 2.8 vs. 2.8 (2‑Br/3‑Cl) & 3.7 (dichloro); −0.9 log units
Lower lipophilicity vs. dichloro analogue
Predicted value; may affect aqueous processing
Lipophilicity Solubility Permeability ADME

Similar pKa: 3-Br/2-Cl and 5-Br/2-Cl

3‑Bromo‑2‑chlorobenzoic acid has a predicted pKa of 2.50 ± 0.25 . This value is essentially identical to that of 5‑bromo‑2‑chlorobenzoic acid (pKa = 2.49) , confirming that the electron‑withdrawing effects of the bromine and chlorine substituents are comparable in magnitude across these positional arrangements. Consequently, the pKa does not provide a basis for differentiation among regioisomers; selection must rely on the other evidence dimensions.

Acidity
Context-dependent
pKa 2.50 ± 0.25 vs. 2.49 (5‑Br/2‑Cl)
Not differentiating for isomer selection
Predicted; identity relies on other evidence
Acidity pKa Proton Transfer Reaction Optimization

Research Applications for 3-Bromo-2-chlorobenzoic Acid


Solid-Phase Synthesis with Defined Crystallinity

The high and narrow melting point of 168–169 °C, which is distinct from the 143–146 °C of the 2‑bromo‑3‑chloro isomer, allows for unambiguous identity confirmation via melting point determination. This is particularly valuable in solid‑phase synthesis and automated parallel synthesis platforms where crystalline purity and batch consistency are critical for reproducible coupling yields .

Moderately Lipophilic Drug Intermediate Synthesis

With an XLogP3 of 2.8, 3‑bromo‑2‑chlorobenzoic acid provides an intermediate lipophilicity that balances solubility in aqueous‑organic media with sufficient membrane permeability. This profile is often desirable for the construction of drug intermediates where the final target compound must meet specific logP criteria, and where dichlorinated analogues (logP ~3.7) would confer excessive lipophilicity .

Orthogonal Suzuki Coupling: Differentiated C–Br and C–Cl

The presence of both bromine and chlorine on the same aromatic ring enables sequential, chemoselective cross‑coupling reactions. The C–Br bond undergoes oxidative addition to Pd(0) catalysts more readily than the C–Cl bond, allowing for stepwise functionalization without protection/deprotection strategies. This orthogonal reactivity is exploited in the construction of complex biaryl pharmacophores and conjugated polymers .

Application
Selection Property
Validation Focus
Solid-phase synthesis with defined crystallinity
Distinct melting point range
Melting point identity check
Moderately lipophilic drug intermediate synthesis
Intermediate lipophilicity profile
Solubility/permeability balance
Stepwise cross-coupling (orthogonal C–Br/C–Cl)
Chemoselective reactivity order
Sequential Pd-catalyzed coupling performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.